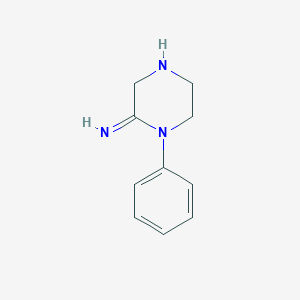

1-Phenylpiperazin-2-imine

Description

Structure

3D Structure

Properties

CAS No. |

693210-97-8 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-phenylpiperazin-2-imine |

InChI |

InChI=1S/C10H13N3/c11-10-8-12-6-7-13(10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2 |

InChI Key |

LRCUIDXFZOVBNS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=N)CN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-Phenylpiperazine Derivatives: A Focus on the Putative 1-Phenylpiperazin-2-imine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1-phenylpiperazine derivatives, with a specific focus on the proposed synthesis of the novel compound, 1-Phenylpiperazin-2-imine. Due to the absence of published data on this compound, this document outlines a plausible synthetic route based on established chemical transformations. Furthermore, it compiles comprehensive characterization data for the well-documented parent compound, 1-phenylpiperazine, to serve as a valuable reference. The guide also explores the potential biological activities of such derivatives and illustrates a relevant signaling pathway.

Proposed Synthesis of this compound

The synthesis of this compound is proposed as a two-step process. The initial step involves the synthesis of the lactam precursor, 1-Phenylpiperazin-2-one, followed by its conversion to the target imine.

Step 1: Synthesis of 1-Phenylpiperazin-2-one

1-Phenylpiperazin-2-one hydrochloride is a known intermediate in the synthesis of various bioactive molecules and can be used as the starting material[1].

Experimental Protocol: Synthesis of 1-Phenylpiperazin-2-one

A detailed experimental protocol for the synthesis of 1-phenylpiperazin-2-one is not explicitly available in the searched literature. However, based on general principles of organic synthesis, a plausible route would involve the cyclization of an appropriate N-(2-aminoethyl)-N-phenylglycine derivative.

Step 2: Proposed Conversion of 1-Phenylpiperazin-2-one to this compound

The conversion of a lactam to a cyclic imine is a known transformation in organic chemistry. One common method involves the use of Meerwein's reagent (triethyloxonium tetrafluoroborate) to form a lactim ether, which is then treated with an amine source or ammonia to yield the imine. Another approach is the direct thionation of the lactam followed by reaction with an amine.

Proposed Experimental Protocol: Synthesis of this compound from 1-Phenylpiperazin-2-one

-

Lactim Ether Formation: 1-Phenylpiperazin-2-one (1 equivalent) is dissolved in a dry, inert solvent such as dichloromethane. Triethyloxonium tetrafluoroborate (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Imination: The resulting solution containing the lactim ether is cooled to 0 °C, and a solution of ammonia in methanol is added. The reaction mixture is allowed to warm to room temperature and stirred until the imine formation is complete. The product, this compound, would then be isolated and purified using standard techniques such as column chromatography.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Characterization Data of 1-Phenylpiperazine

As no specific characterization data for this compound is available, the data for the parent compound, 1-phenylpiperazine, is provided below for reference. This data is crucial for researchers working with phenylpiperazine derivatives.

Table 1: Physical and Chemical Properties of 1-Phenylpiperazine

| Property | Value | Reference |

| CAS Number | 92-54-6 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₄N₂ | [2][3][4] |

| Molecular Weight | 162.23 g/mol | [2][3][4] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Boiling Point | 286 °C | [3][4] |

| Melting Point | 18.8 °C | [4] |

| Density | 1.062 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.588 | [3][4] |

| Solubility | Insoluble in water | [4] |

Table 2: Spectroscopic Data of 1-Phenylpiperazine

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR | Spectra available in public databases. | [2][6] |

| ¹³C NMR | Spectra available in public databases. | [2] |

| IR Spectroscopy | FT-IR spectra have been reported and analyzed. | [2][7][8] |

| Mass Spectrometry | Electron ionization mass spectra are available, with a prominent peak at m/z 120. | [2][9][10][11] |

Biological Activity and Signaling Pathways of Phenylpiperazine Derivatives

Phenylpiperazine derivatives are a well-known class of compounds with a wide range of biological activities, primarily targeting the central nervous system. Many of these compounds act as ligands for various neurotransmitter receptors.

Derivatives of phenylpiperazine are known to interact with adrenergic and serotonin receptors, which are G-protein coupled receptors (GPCRs). This interaction can lead to the modulation of downstream signaling pathways, making these compounds valuable for treating conditions like hypertension, anxiety, and depression.[5][12] For instance, some phenylpiperazine derivatives act as α-adrenergic receptor antagonists.[5] The binding of these derivatives to α1A-adrenoceptors is driven by hydrogen bonds and electrostatic forces with key amino acid residues in the receptor.

Given the structural similarities, it is plausible that this compound could also interact with GPCRs. A simplified, representative signaling pathway for a Gq-coupled GPCR, which is a common target for such compounds, is illustrated below.

GPCR Signaling Pathway Diagram

Caption: A representative Gq-coupled GPCR signaling pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Phenylpiperazine 99 92-54-6 [sigmaaldrich.com]

- 4. 1-Phenylpiperazine | 92-54-6 [chemicalbook.com]

- 5. 1-Phenylpiperazine | 92-54-6, 1-Phenylpiperazine Formula - ECHEMI [echemi.com]

- 6. 1-Phenylpiperazine(92-54-6) 1H NMR spectrum [chemicalbook.com]

- 7. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine, 1-phenyl- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Piperazine, 1-phenyl- [webbook.nist.gov]

- 12. DE3372095D1 - Novel phenylpiperazine derivatives and process for producing the same - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylpiperazine

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 1-phenylpiperazine. The information is intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

1-Phenylpiperazine is a versatile organic compound widely utilized as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] Its physicochemical characteristics are crucial for its application in medicinal chemistry and drug design.

Table 1: Key Physicochemical Identifiers of 1-Phenylpiperazine

| Identifier | Value | Reference |

| IUPAC Name | 1-phenylpiperazine | [2][3] |

| Synonyms | N-Phenylpiperazine, Phenylpiperazine | [1][2] |

| CAS Number | 92-54-6 | [1][2] |

| Chemical Formula | C10H14N2 | [1][2][3] |

| Molecular Weight | 162.23 g/mol | [4] |

| SMILES | C1CN(CCN1)C2=CC=CC=C2 | [2][3] |

| InChIKey | YZTJYBJCZXZGCT-UHFFFAOYSA-N | [2] |

Table 2: Quantitative Physicochemical Data for 1-Phenylpiperazine

| Property | Value | Conditions | Reference |

| Melting Point | 18.8 °C (65.8 °F; 291.9 K) | [5][6] | |

| Boiling Point | 286 - 287.2 °C (547 - 549 °F; 559 - 560 K) | at 760 mmHg | [1][5][7] |

| Density | 1.062 - 1.0725 g/cm³ | at 14-25 °C | [4][7] |

| Water Solubility | Insoluble | [4][5][7] | |

| Solubility in Organic Solvents | Soluble in ethanol | [8] | |

| pKa (basic) | 8.71 | at 25°C, μ=0.1 | [7][9] |

| LogP (XLogP3) | 1.11 | [4] | |

| Refractive Index | 1.588 | at 20 °C | [4][7] |

| Flash Point | 138.3 - 140 °C (280.9 - 284 °F) | [5] |

Experimental Protocols

Synthesis of 1-Phenylpiperazine via Buchwald-Hartwig Amination

A common and efficient method for the synthesis of 1-phenylpiperazine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Experimental Protocol:

-

Reaction Setup: To a Schlenk tube under an inert nitrogen atmosphere, add potassium tert-butoxide (KOtBu, 1.3 mmol), a palladium-based catalyst complex (e.g., from a suitable precursor, 1 mol%), and 1,4-dioxane (2 ml).

-

Addition of Reactants: Add piperazine (1.3 mmol) and chlorobenzene (1.0 mmol) to the reaction mixture.

-

Reaction Conditions: Stir the mixture vigorously at 90 °C for 4 hours.

-

Work-up and Purification: After cooling, remove the solvent under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 15:1) to yield pure 1-phenylpiperazine.[10]

Characterization:

The synthesized compound can be characterized using various analytical techniques:

-

NMR Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm the chemical structure and purity.

-

Mass Spectrometry (GC/MS): To determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (FT-IR): To identify the functional groups present in the molecule.

Biological Activity and Signaling Pathways

1-Phenylpiperazine and its derivatives are known to interact with various components of the central nervous system. It acts as a monoamine releasing agent, with a modest selectivity for norepinephrine over serotonin and dopamine.[5] Specifically, it has been shown to have EC50 values of 186 nM for norepinephrine release, 880 nM for serotonin release, and 2,530 nM for dopamine release.[5]

Furthermore, 1-phenylpiperazine derivatives are recognized as adrenergic alpha-antagonists.[2][4] These compounds bind to alpha-adrenergic receptors but do not activate them, thereby blocking the actions of endogenous adrenergic agonists.[2][4] This activity is significant in the treatment of conditions like hypertension and peripheral vascular disease.[2][4]

Due to the broad nature of its interactions, a specific, singular signaling pathway is difficult to define for the parent compound. However, a generalized workflow for the synthesis of its derivatives for drug discovery is presented below.

Caption: General workflow for synthesizing and evaluating 1-phenylpiperazine derivatives.

This in-depth guide provides essential physicochemical data and procedural insights for researchers and drug development professionals working with 1-phenylpiperazine. The provided information is foundational for its application in the synthesis of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-PHENYLPIPERAZINE | CAS 92-54-6 [matrix-fine-chemicals.com]

- 4. 1-Phenylpiperazine | 92-54-6, 1-Phenylpiperazine Formula - ECHEMI [echemi.com]

- 5. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. 92-54-6 CAS MSDS (1-Phenylpiperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 1-Phenylpiperazine | 92-54-6 [chemicalbook.com]

- 10. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]

The Untapped Potential of 1-Phenylpiperazin-2-imine: A Mechanistic Exploration of a Novel Pharmacophore

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data on the biological mechanism of action for 1-Phenylpiperazin-2-imine is not currently available in the public domain. This document provides a comprehensive overview of the well-characterized parent compound, 1-Phenylpiperazine, and its derivatives, to build a predictive mechanistic framework for this compound. The proposed mechanisms for the 2-imine derivative are theoretical and require experimental validation.

Introduction: The Phenylpiperazine Scaffold and the Imine Moiety

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1] From neurological disorders to enhancing drug delivery, derivatives of 1-phenylpiperazine have demonstrated significant potential. This guide delves into the established mechanisms of 1-phenylpiperazine and its analogues to extrapolate a potential mechanism of action for the novel, yet uncharacterized, this compound.

The introduction of an imine group at the 2-position of the piperazine ring is a critical structural modification. Imines, or Schiff bases, are known to be involved in various biological reactions and can influence a molecule's reactivity, binding affinity, and metabolic stability.[2] Understanding the interplay between the established pharmacology of the phenylpiperazine core and the chemical properties of the imine functional group is paramount to predicting the biological activity of this compound.

Core Mechanism of Action: Insights from 1-Phenylpiperazine

The primary mechanism of action of 1-Phenylpiperazine (1-PP) is as a monoamine releasing agent.[3] It exhibits a modest selectivity for norepinephrine release over serotonin and dopamine.[3] This activity is central to its psychotropic effects and provides a foundational understanding for its derivatives.

Monoamine Release

1-PP acts as a substrate for monoamine transporters, leading to the non-vesicular release of norepinephrine (NE), serotonin (5-HT), and dopamine (DA) from presynaptic neurons.[3]

Table 1: Monoamine Release Potency of 1-Phenylpiperazine [3]

| Monoamine | EC50 (nM) for Release |

| Norepinephrine | 186 |

| Serotonin | 880 |

| Dopamine | 2,530 |

Based on these values, 1-PP is approximately 4.7-fold more potent in releasing norepinephrine than serotonin and about 13.6-fold more potent in releasing norepinephrine than dopamine.[3]

Proposed Signaling Pathway for Monoamine Release

The following diagram illustrates the proposed mechanism of 1-Phenylpiperazine-induced monoamine release.

Caption: Proposed mechanism of 1-Phenylpiperazine-induced monoamine release.

Permeation Enhancement: A Secondary Mechanism

Beyond its psychoactive properties, 1-phenylpiperazine and its derivatives are recognized as potent intestinal permeation enhancers.[4][5][6] This action is particularly relevant for improving the oral bioavailability of poorly absorbed drugs.

Modulation of Tight Junctions

The primary mechanism for permeation enhancement involves the modulation of tight junctions between epithelial cells.[5][7] This leads to an increase in paracellular transport. Some studies suggest this effect may be mediated by interactions with serotonin receptors on the apical surface of epithelial cells.[7]

Experimental Evidence

Studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have demonstrated that 1-phenylpiperazine and its derivatives can significantly increase the permeability to marker molecules like calcein.[4][5] Certain derivatives, such as 1-methyl-4-phenylpiperazine, have shown enhanced efficacy and lower toxicity compared to the parent compound.[4][6]

Table 2: Permeability Enhancement by Phenylpiperazine Derivatives [4]

| Compound | Fold Increase in Calcein Permeability (relative to control) |

| 1-Phenylpiperazine | >100 |

| Derivative I | >100 (to maximum detectable levels) |

| Derivative K | >100 (to maximum detectable levels) |

Workflow for Assessing Permeation Enhancement

The following diagram outlines a typical experimental workflow for evaluating the permeation enhancing effects of phenylpiperazine compounds.

Caption: Experimental workflow for Caco-2 permeability assay.

Biological Targets of Phenylpiperazine Derivatives

The versatility of the phenylpiperazine scaffold allows for the development of derivatives with a wide range of biological targets.

-

Serotonin Receptors: Many derivatives exhibit activity at various serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT3, and 5-HT7 receptors.[8]

-

Sigma-1 Receptors: Certain phenylpiperazine derivatives have shown high binding affinity for sigma-1 receptors, which are overexpressed in various cancer types.[9][10] This makes them potential candidates for developing anticancer drugs or diagnostic imaging agents.

-

Topoisomerase II: Some 1,2-benzothiazine derivatives containing a phenylpiperazine moiety have been shown to inhibit topoisomerase II, suggesting a potential mechanism for anticancer activity.[11]

-

Nrf2 Pathway: Phenylpiperazine-2,5-dione derivatives have been investigated for their antioxidant properties, potentially acting through the IL-6/Nrf2 signaling pathway.[12]

Hypothetical Mechanism of Action for this compound

The introduction of the 2-imine functionality could significantly alter the pharmacological profile of the 1-phenylpiperazine core.

Altered Receptor Binding and Monoamine Release

The imine group could change the molecule's electronics and steric properties, potentially altering its affinity for monoamine transporters and receptors. The nitrogen of the imine could participate in hydrogen bonding or electrostatic interactions within binding pockets. It is plausible that this compound could exhibit a different selectivity profile for norepinephrine, serotonin, and dopamine release compared to its parent compound.

Potential for Novel Target Interactions

The imine moiety could enable interactions with novel biological targets. For instance, imines can react with nucleophiles, suggesting potential for covalent interactions with target proteins, although this would require specific enzymatic or chemical conditions within the biological system.

A Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for a phenylpiperazine derivative targeting the sigma-1 receptor, a known target for some analogues.

Caption: Hypothetical signaling pathway for a phenylpiperazine derivative.

Experimental Protocols: General Methodologies

Detailed, step-by-step experimental protocols for the cited studies are not available in the provided search results. However, the general methodologies employed are standard in pharmacological and drug development research.

-

Monoamine Release Assays: These are typically performed using synaptosomes or cultured neuronal cells. The protocol involves incubating the biological preparation with the test compound and measuring the extracellular concentrations of norepinephrine, serotonin, and dopamine, often by high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Caco-2 Permeability Assays: As outlined in the workflow diagram, these experiments involve growing Caco-2 cells on permeable supports to form a monolayer that mimics the intestinal epithelium. The permeability of a compound is assessed by measuring its transport from the apical to the basolateral side.

-

Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. They typically involve incubating a radiolabeled ligand with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound.

-

Molecular Docking: This is a computational technique used to predict the binding mode of a ligand to a protein target. It involves generating a three-dimensional model of the protein-ligand complex and scoring the different binding poses.

Conclusion and Future Directions

The 1-phenylpiperazine scaffold remains a highly valuable pharmacophore in modern drug discovery. While the precise mechanism of action for this compound is yet to be elucidated, the extensive research on its parent compound and other derivatives provides a strong foundation for predicting its biological activities. It is anticipated that this compound will likely retain some of the monoamine-releasing properties of 1-phenylpiperazine, though with a potentially altered selectivity profile. Furthermore, the introduction of the imine group could confer novel pharmacological properties and open avenues for targeting a different set of biological entities.

Future research should focus on the synthesis and in vitro and in vivo characterization of this compound. Key studies would include monoamine release assays, receptor binding profiling, and evaluation of its effects on cell permeability and viability. Such investigations are crucial to unlock the therapeutic potential of this novel compound and to further expand the rich pharmacology of the phenylpiperazine class of molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US20130184291A1 - Therapeutic uses of 1-[2-(2,4-dimethyl-phenylsuflanyl)phenyl]piperazine - Google Patents [patents.google.com]

- 9. Convenient one-pot synthesis of 1-(4-(4-(2-[ 18 F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([ 18 F]FEt-PPZ) for imaging tumors expressing sigma-1 r ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02999F [pubs.rsc.org]

- 10. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Phenylpiperazine Core: A Technical Guide to its Discovery, Synthesis, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, synthesis, and pharmacology of phenylpiperazine compounds, a scaffold of significant importance in medicinal chemistry. From their early discovery to their role in modern therapeutics, this document provides a comprehensive overview for researchers and drug development professionals.

Discovery and Historical Context

The journey of phenylpiperazine compounds from niche chemical curiosities to a cornerstone of central nervous system (CNS) drug discovery is a testament to the enduring value of this versatile scaffold. The earliest documented synthesis of a simple phenylpiperazine derivative can be traced back to the mid-20th century. A significant early publication by Roderick et al. in 1966 detailed methods for the synthesis of 2-phenylpiperazine, laying the groundwork for future exploration of this chemical class.[1] This early work focused on fundamental synthetic methodologies, which have since evolved into highly sophisticated and efficient processes.

The therapeutic potential of phenylpiperazines began to be realized with the discovery of their potent effects on the central nervous system, particularly their interactions with neurotransmitter systems. This led to the development of a wide range of drugs targeting conditions such as depression, anxiety, and psychosis. The adaptability of the phenylpiperazine core, allowing for substitutions at both the phenyl ring and the second nitrogen of the piperazine ring, has enabled the fine-tuning of pharmacological activity, leading to the creation of compounds with diverse and specific mechanisms of action.

Synthetic Methodologies

The synthesis of the phenylpiperazine core has been approached through several key strategies, each with its own advantages and applications. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Classical Synthesis: Reaction of Anilines with Bis(2-chloroethyl)amine

One of the most established and direct methods for the synthesis of N-phenylpiperazines involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine or its hydrochloride salt. This reaction typically proceeds at elevated temperatures and can be performed with or without a solvent.[2][3][4]

Experimental Protocol: Solvent-Free Synthesis of N-Phenylpiperazine

In a 500L glass-lined reactor, 100 kg of aniline and 250 kg of bis(2-chloroethyl)amine hydrochloride are charged. The mixture is heated to 190°C and maintained at this temperature for 3 hours. After the reaction is complete, the mixture is cooled, and a 30% aqueous sodium hydroxide solution is added in portions to neutralize the hydrogen chloride generated. The layers are separated, and the organic layer is washed with 50 kg of water. The crude N-phenylpiperazine is then purified by vacuum distillation to yield the final product.[3][4]

Modern Catalytic Methods

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of phenylpiperazine derivatives, offering milder reaction conditions and broader substrate scope compared to classical methods.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This method is highly versatile and has become a cornerstone of modern C-N bond formation.[5][6]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with Piperazine

To a reaction vessel charged with a palladium precatalyst (e.g., Pd(OAc)2, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%), is added the aryl chloride (1.0 equiv), piperazine (1.2 equiv), and a base (e.g., NaOtBu, 1.4 equiv) in an anhydrous solvent such as toluene or dioxane. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110°C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7]

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine. While it often requires higher temperatures than the Buchwald-Hartwig amination, it remains a valuable tool, particularly for certain substrates.[8][9]

Experimental Protocol: Ullmann Condensation of an Aryl Iodide with Piperazine

A mixture of the aryl iodide (1.0 equiv), piperazine (2.0 equiv), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K2CO3, 2.0 equiv) in a polar aprotic solvent such as DMSO or DMF is heated at 90-120°C under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired N-arylpiperazine.[10]

Summary of Synthetic Methods

| Method | Catalyst | Reactants | Typical Conditions | Yield Range (%) |

| Classical Cyclization | None | Aniline, Bis(2-chloroethyl)amine HCl | High temperature (160-250°C), solvent or neat | 75-85[3][4] |

| Buchwald-Hartwig | Palladium/Phosphine Ligand | Aryl Halide/Triflate, Piperazine | 80-110°C, inert atmosphere | 70-95[7] |

| Ullmann Condensation | Copper/Ligand | Aryl Halide, Piperazine | 90-120°C, inert atmosphere | 60-90[10] |

Pharmacology of Key Phenylpiperazine Compounds

The pharmacological diversity of phenylpiperazine derivatives is vast, with many compounds exhibiting high affinity for various G-protein coupled receptors (GPCRs) in the central nervous system. This section will focus on the mechanisms of action of several prominent phenylpiperazine-containing drugs.

Aripiprazole: A Dopamine System Stabilizer

Aripiprazole is an atypical antipsychotic that functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[11][12][13] Its "dopamine system stabilizer" activity is attributed to its ability to act as a functional antagonist in a hyperdopaminergic environment and as a functional agonist in a hypodopaminergic environment.[13]

Vortioxetine: A Multimodal Antidepressant

Vortioxetine is an antidepressant with a multimodal mechanism of action. It acts as a serotonin (5-HT) reuptake inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[14][15][16] This complex pharmacological profile is thought to contribute to its efficacy in treating major depressive disorder.[14]

Trazodone, Nefazodone, and Etoperidone: Serotonin Antagonist and Reuptake Inhibitors (SARIs)

This subclass of phenylpiperazine antidepressants, including trazodone, nefazodone, and etoperidone, are characterized by their dual mechanism of action: antagonism of the 5-HT2A receptor and inhibition of serotonin reuptake.[17][18][19][20][21] The potent 5-HT2A antagonism is thought to contribute to their sedative and anxiolytic effects, while the serotonin reuptake inhibition provides the antidepressant activity.[17][19]

Conclusion

The phenylpiperazine scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse array of CNS-active drugs. Its synthetic accessibility, coupled with the rich pharmacological modulation achievable through substitution, ensures its continued relevance in medicinal chemistry. This guide has provided a comprehensive overview of the historical discovery, key synthetic methodologies, and the mechanisms of action of prominent phenylpiperazine-based therapeutics. For researchers in the field, a deep understanding of these fundamentals is crucial for the rational design of the next generation of phenylpiperazine compounds with improved efficacy and safety profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]

- 4. CN103980229B - A kind of preparation method of N-phenylpiperazine - Google Patents [patents.google.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 13. psychscenehub.com [psychscenehub.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. psychscenehub.com [psychscenehub.com]

- 16. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 20. Nefazodone - Wikipedia [en.wikipedia.org]

- 21. Etoperidone - Wikipedia [en.wikipedia.org]

Structural Elucidation of 1-Phenylpiperazin-2-imine via Nuclear Magnetic Resonance (NMR) Spectroscopy

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures.[1][2] This guide provides a comprehensive, in-depth walkthrough of the structural elucidation of 1-Phenylpiperazin-2-imine, a heterocyclic compound of interest in medicinal chemistry. By integrating one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved. This document details the necessary experimental protocols, presents hypothetical spectral data in a structured format, and uses correlational diagrams to logically connect the spectral evidence to the final, confirmed structure. The methodologies and analytical logic presented herein serve as a practical blueprint for researchers engaged in the characterization of novel small molecules.

Introduction

This compound is a derivative of the well-known phenylpiperazine scaffold, which is a common motif in a wide range of biologically active compounds.[3] The introduction of an imine functional group at the C2 position of the piperazine ring presents a unique structural challenge that requires a multi-faceted analytical approach for confirmation. The imine group's electronic properties and stereochemistry significantly influence the chemical environment of nearby nuclei, making NMR spectroscopy the ideal tool for detailed characterization.

This whitepaper outlines the systematic process for elucidating this structure, beginning with sample preparation and culminating in the complete assignment of all ¹H and ¹³C chemical shifts through the synergistic use of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Experimental Methodology

A logical and systematic workflow is critical for the successful elucidation of a chemical structure. The process begins with meticulous sample preparation, followed by a series of NMR experiments designed to build a complete picture of the molecule's atomic connectivity.

Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra.[4] All glassware should be clean and dry to prevent contamination.

-

Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H and 2D NMR, or 20-50 mg for a high-quality ¹³C NMR spectrum.[5]

-

Solubilization: Transfer the sample to a clean, small vial. Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[5][6] The choice of solvent is critical to ensure the sample dissolves completely and its signals do not obscure analyte peaks.[4]

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Transfer: Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.

-

Referencing: The residual solvent peak can be used as a primary chemical shift reference. Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), though this is less common with modern spectrometers.[4]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K.

-

¹H NMR Spectroscopy: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.

-

¹³C{¹H} NMR Spectroscopy: A proton-decoupled experiment is performed to yield sharp singlets for each unique carbon atom. A wider spectral width (e.g., 220-250 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹H-¹H COSY: This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (vicinal protons).[7] It is crucial for tracing out proton networks within the molecule.

-

¹H-¹³C HSQC: This experiment reveals correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[7][8] It is the primary method for assigning protonated carbons.

-

¹H-¹³C HMBC: This experiment shows correlations between protons and carbons over two to three bonds (long-range ²JCH and ³JCH couplings).[7][8] It is indispensable for connecting molecular fragments and identifying quaternary (non-protonated) carbons.

Results: Spectral Data and Interpretation

The following tables summarize the hypothetical but chemically reasonable NMR data expected for this compound dissolved in CDCl₃.

¹H and ¹³C NMR Data

The chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing phenyl group and the C=N imine bond are expected to deshield adjacent protons and carbons, shifting their signals downfield.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Atom No. | Assignment | δ (ppm) | Multiplicity | J (Hz) | Integration |

|---|---|---|---|---|---|

| H-9/13 | Phenyl (ortho) | 7.05 | d | 8.0 | 2H |

| H-10/12 | Phenyl (meta) | 7.35 | t | 8.0 | 2H |

| H-11 | Phenyl (para) | 6.95 | t | 7.5 | 1H |

| H-3 | -CH₂- | 3.90 | t | 5.5 | 2H |

| H-5 | -CH₂- | 3.45 | t | 5.5 | 2H |

| H-6 | -CH₂- | 3.20 | s | - | 2H |

| H-7 | -NH- | 8.50 | br s | - | 1H |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Atom No. | Assignment | δ (ppm) |

|---|---|---|

| C-2 | Imine (C=N) | 168.5 |

| C-3 | -CH₂- | 45.2 |

| C-5 | -CH₂- | 48.9 |

| C-6 | -CH₂- | 50.1 |

| C-8 | Phenyl (ipso) | 150.5 |

| C-9/13 | Phenyl (ortho) | 116.8 |

| C-10/12 | Phenyl (meta) | 129.3 |

| C-11 | Phenyl (para) | 120.7 |

2D NMR Correlation Analysis

2D NMR spectra provide the definitive connections needed to assemble the structure. The expected key correlations are outlined below and visualized in the subsequent diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. anuchem.weebly.com [anuchem.weebly.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of 1-Phenylpiperazin-2-imine: A Technical Guide to Modeling and Docking Studies

Disclaimer: Direct experimental and in silico studies on 1-Phenylpiperazin-2-imine are not extensively available in public literature. This guide, therefore, provides a comprehensive framework for its computational analysis based on established methodologies and data from structurally analogous phenylpiperazine derivatives. The experimental protocols, data, and potential biological targets discussed herein are presented as a predictive guide for researchers, scientists, and drug development professionals.

Introduction

The phenylpiperazine scaffold is a significant pharmacophore present in numerous biologically active compounds, demonstrating a wide range of therapeutic effects, including anticancer, antidepressant, and antimicrobial activities.[1][2] this compound, as a derivative, holds potential for novel pharmacological applications. In silico modeling and molecular docking are powerful computational techniques that accelerate drug discovery by predicting the binding interactions between a small molecule (ligand) and a biological target (receptor) at the atomic level.[3] This allows for the elucidation of potential mechanisms of action, prediction of binding affinity, and early assessment of a compound's pharmacokinetic properties, thereby streamlining the drug development pipeline.

This technical guide outlines a comprehensive in silico approach to characterize this compound, covering methodologies for molecular docking, prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and visualization of relevant biological pathways.

Methodologies for In Silico Analysis

A systematic in silico workflow is crucial for obtaining reliable and reproducible results. The general procedure involves preparation of the receptor and ligand, performing the docking simulation, and analyzing the results.

Experimental Protocols

2.1.1. Receptor Preparation

The initial step in a docking study is the preparation of the target protein structure, which is typically obtained from a protein database like the Protein Data Bank (PDB).

-

Selection of Target Protein: Based on the known activities of phenylpiperazine derivatives, potential targets could include serotonin receptors, α-adrenoceptors, or topoisomerase II.[1][2][4] For this guide, we will consider a generic G-protein coupled receptor (GPCR) as a representative target.

-

Initial Clean-up: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These should be removed to create a clean receptor structure.[5][6]

-

Handling Missing Residues and Atoms: The crystal structure may have missing amino acid residues or atoms within a residue. These can be modeled and repaired using software like Chimera or the Protein Preparation Wizard in Schrödinger Suite.[7][8]

-

Addition of Hydrogen Atoms: Hydrogen atoms are usually not resolved in X-ray crystal structures. They must be added to the protein structure, as they play a critical role in hydrogen bonding interactions.[5]

-

Charge Assignment: Appropriate atomic charges are assigned to the protein residues. Kollman charges are commonly used for this purpose.[5]

-

File Format Conversion: The prepared receptor is saved in a format suitable for the docking software, such as PDBQT for AutoDock Vina.[5]

2.1.2. Ligand Preparation

The small molecule, this compound, must also be prepared for docking.

-

3D Structure Generation: A 2D structure of this compound is drawn using chemical drawing software like ChemDraw or Marvin Sketch and then converted to a 3D structure.

-

Energy Minimization: The 3D structure is energy minimized to obtain a stable, low-energy conformation. This is typically done using force fields like MMFF94.

-

Charge Calculation: Partial charges are calculated for the ligand atoms. Gasteiger charges are commonly used for small molecules.

-

Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

-

File Format Conversion: The prepared ligand is saved in the appropriate format, such as PDBQT.

2.1.3. Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the receptor.

-

Grid Box Generation: A grid box is defined around the active site of the receptor. This box specifies the search space for the docking algorithm.[9]

-

Docking Algorithm: A docking algorithm, such as the genetic algorithm used in AutoDock, is employed to explore different conformations of the ligand within the grid box.[9]

-

Scoring Function: A scoring function is used to estimate the binding affinity for each ligand pose. The poses are then ranked based on their scores.[9]

-

Analysis of Results: The top-ranked poses are analyzed to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor.

In Silico Workflow Visualization

The following diagram illustrates the general workflow for in silico modeling and docking studies.

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data for various phenylpiperazine derivatives from existing literature. This data can serve as a benchmark for evaluating the predicted properties of this compound.

Docking Scores and Binding Affinities

This table presents docking scores and binding affinities of some phenylpiperazine derivatives against their respective targets.

| Compound Class | Target | Docking Score (kcal/mol) | Binding Affinity (Ki) | Reference |

| Phenylpiperazine-1,2-benzothiazine | Topoisomerase II-DNA | - | - | [2] |

| N-phenylpiperazine derivatives | α1A-adrenoceptor | - | - | [4] |

| 4,5-Dihydrothiazole-phenylpiperazine | Serotonin Receptors | - | - | [1] |

Note: Specific docking scores and binding affinities are often presented in the full research articles and can be highly dependent on the software and parameters used.

Predicted ADMET Properties

In silico ADMET prediction is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles.[10][11]

| Property | Predicted Value Range for Phenylpiperazine Derivatives | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability |

| Caco-2 Permeability | High | Good absorption across the intestinal wall |

| Distribution | ||

| BBB Permeability | Variable | Ability to cross the blood-brain barrier |

| Plasma Protein Binding | Moderate to High | Affects the free concentration of the drug |

| Metabolism | ||

| CYP450 Inhibition | Variable | Potential for drug-drug interactions |

| Excretion | ||

| Total Clearance | Low to Moderate | Rate of elimination from the body |

| Toxicity | ||

| hERG Inhibition | Low to Moderate | Potential for cardiotoxicity |

| Hepatotoxicity | Low | Potential for liver damage |

| Carcinogenicity | Generally Negative | Potential to cause cancer |

Note: These are generalized predictions based on studies of various phenylpiperazine derivatives. Specific values for this compound would need to be calculated using ADMET prediction software.

Potential Signaling Pathways

Phenylpiperazine derivatives are known to modulate various signaling pathways, particularly those involving serotonin receptors.[1] The interaction of a ligand with a GPCR, such as a serotonin receptor, can trigger a cascade of intracellular events.

Serotonin Receptor Signaling Pathway

The diagram below illustrates a simplified serotonin receptor signaling pathway.

Conclusion

This technical guide provides a comprehensive roadmap for the in silico modeling and docking studies of this compound. By leveraging methodologies and data from structurally related phenylpiperazine derivatives, researchers can predict its potential biological targets, binding interactions, and pharmacokinetic properties. The outlined protocols for receptor and ligand preparation, molecular docking, and ADMET prediction, coupled with the visualization of workflows and signaling pathways, offer a robust framework for the computational evaluation of this novel compound. Future experimental studies will be essential to validate these in silico predictions and fully elucidate the therapeutic potential of this compound.

References

- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Preparing the Receptor Files for Molecular Docking – The Inercial Blog [inercial.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 8. youtube.com [youtube.com]

- 9. google.com [google.com]

- 10. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 11. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

Lack of Scientific Literature on 1-Phenylpiperazin-2-imine Derivatives Necessitates a Broader Look at the 1-Phenylpiperazine Scaffold

A comprehensive review of scientific literature reveals a notable absence of research on 1-Phenylpiperazin-2-imine derivatives. Despite extensive searches for their synthesis, biological targets, and pharmacological activity, no specific data or publications on this particular chemical scaffold were identified. This suggests that this class of compounds may be novel or as yet unexplored in the field of medicinal chemistry.

In light of this, this technical guide will broaden its scope to address the well-documented and pharmacologically significant class of 1-Phenylpiperazine derivatives . This broader class of compounds has been the subject of extensive research, yielding a wealth of information on their diverse biological targets and therapeutic potential. This guide will provide an in-depth overview of these findings, adhering to the core requirements of data presentation, detailed experimental protocols, and visualization of relevant biological pathways.

Potential Biological Targets of 1-Phenylpiperazine Derivatives

1-Phenylpiperazine derivatives have demonstrated a wide range of biological activities, primarily targeting the central nervous system (CNS), cardiovascular system, and cancerous cells. Their diverse pharmacological profiles stem from their ability to interact with a variety of receptors, transporters, and enzymes.

Central Nervous System Targets

A significant portion of research on 1-phenylpiperazine derivatives has focused on their interactions with neurotransmitter systems in the brain. These compounds have shown affinity for a variety of receptors and transporters, influencing mood, cognition, and other neurological processes.

-

Serotonin Receptors (5-HTRs): Many 1-phenylpiperazine derivatives act as ligands for various serotonin receptor subtypes. Their activity can range from agonism to antagonism, leading to potential applications as antidepressants, anxiolytics, and antipsychotics. For instance, some derivatives show high affinity for the 5-HT1A receptor, a key target in the treatment of anxiety and depression.[1][2]

-

Dopamine Receptors (DRDs): Dopamine receptors, particularly the D2 and D3 subtypes, are also significant targets for this class of compounds. Modulation of dopaminergic signaling is crucial for treating conditions like schizophrenia and Parkinson's disease.[3][4]

-

Adrenergic Receptors: Phenylpiperazine derivatives have been shown to interact with α-adrenergic receptors, which are involved in regulating blood pressure and other autonomic functions.[5][6][7]

-

Monoamine Transporters: The parent compound, 1-phenylpiperazine, is a monoamine releasing agent with activity at the norepinephrine, serotonin, and dopamine transporters.[8] This activity profile is similar to that of amphetamine, though with different potencies.

Anticancer Targets

Several 1-phenylpiperazine derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action in this context are varied and often involve the inhibition of key enzymes or the induction of apoptosis.

-

Topoisomerases: Some derivatives have been designed as topoisomerase II (Topo II) inhibitors.[9] Topoisomerases are enzymes that are essential for DNA replication and repair, and their inhibition can lead to cell death in rapidly dividing cancer cells.

-

Receptor Tyrosine Kinases (RTKs): While not a primary focus in the provided literature, the piperazine moiety is a common scaffold in many approved tyrosine kinase inhibitors used in cancer therapy, suggesting a potential avenue for future research with 1-phenylpiperazine derivatives.

-

Sigma Receptors: Certain 1-(2-aryl-2-adamantyl)piperazine derivatives have shown potential as sigma receptor inhibitors, with selective efficacy against melanoma cells.[10]

Cardiovascular Targets

The interaction of 1-phenylpiperazine derivatives with adrenergic receptors also underpins their effects on the cardiovascular system.

-

α1-Adrenoceptors: N-phenylpiperazine derivatives are known to act as antagonists at α1-adrenoceptors, which can lead to vasodilation and a reduction in blood pressure. This makes them potential candidates for the development of antihypertensive drugs.[5][7]

-

β-Adrenoceptors: Some derivatives also exhibit β-adrenergic blocking activity, contributing to their cardiovascular effects.[6]

Quantitative Data on 1-Phenylpiperazine Derivatives

The following tables summarize the quantitative pharmacological data for various 1-phenylpiperazine derivatives, categorized by their primary biological activity.

Table 1: Anticancer Activity of 1-Phenylpiperazine Derivatives

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| BS230 | MCF7 (Breast Adenocarcinoma) | MTT Assay | < 10 | [9] |

| BS130 | MCF7 (Breast Adenocarcinoma) | MTT Assay | < 10 | [9] |

| Compound 5a | DU 145 (Prostate Cancer) | Cytotoxicity Assay | Not specified | [11] |

| Compound 32 | MCF7 (Breast Cancer) | Cytotoxicity Assay | 2.7 | [12] |

| 4-piperazinyl-quinoline-isatin derivatives | MDA-MB468, MCF7 (Breast Cancer) | Cytotoxicity Assay | 10.34 - 66.78 | [12] |

| 1-(2-phenyl-2-adamantyl)piperazine (6) | HeLa, MDA-MB-231, MIA PaCa-2, NCI-H1975 | Anti-proliferative Assay | Not specified | [10] |

| 1-[2-(4-fluorophenyl)-2-adamantyl] piperazine (7) | HeLa, MDA-MB-231, MIA PaCa-2, NCI-H1975 | Anti-proliferative Assay | Not specified | [10] |

Table 2: Central Nervous System Activity of 1-Phenylpiperazine Derivatives

| Compound | Target | Assay Type | EC50/IC50/Ki (nM) | Reference |

| 1-Phenylpiperazine (1-PP) | Norepinephrine Release | Monoamine Release Assay | 186 | [8] |

| 1-Phenylpiperazine (1-PP) | Serotonin Release | Monoamine Release Assay | 880 | [8] |

| 1-Phenylpiperazine (1-PP) | Dopamine Release | Monoamine Release Assay | 2,530 | [8] |

| Various Derivatives | α1A-Adrenoceptor | Radioligand Binding | Not specified | [5] |

| LASSBio-579 | Serotonin Receptors | Hypothermia Assay | Not specified | [13] |

| LASSBio-581 | Serotonin Receptors | Hypothermia Assay | Not specified | [13] |

| PPMP | Serotonergic & GABAergic Pathways | Forced Swimming Test | Not specified | [2] |

Table 3: Acaricidal Activity of 1-Phenylpiperazine Derivatives

| Compound | Species | Assay Type | Activity | Reference |

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine | Tetranychus urticae | Leaf-disk method | High | [14] |

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine | Tetranychus kanzawai | Foliar spray method | High | [14] |

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine | Panonychus citri | Leaf-disk method | High | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of 1-phenylpiperazine derivatives.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of 1-phenylpiperazine derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF7, DU 145)

-

Normal cell lines (e.g., MCF10A) for selectivity assessment

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentrations may range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity of 1-phenylpiperazine derivatives to a specific receptor (e.g., α1A-adrenoceptor, 5-HT1A receptor).

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor (e.g., [3H]-prazosin for α1-adrenoceptors, [3H]8-OH-DPAT for 5-HT1A receptors)

-

Test compounds (1-phenylpiperazine derivatives)

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Filtration manifold

Procedure:

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, add the assay buffer, cell membranes, radioligand, and either the test compound at various concentrations or the non-specific binding control.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound can be calculated from the IC50 value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of 1-phenylpiperazine derivatives.

Caption: Inhibition of Topoisomerase II by 1-Phenylpiperazine Derivatives.

Caption: GPCR Signaling Pathway Modulated by 1-Phenylpiperazine Derivatives.

Caption: General Experimental Workflow for Drug Discovery of 1-Phenylpiperazine Derivatives.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-苯基哌嗪 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The cardiovascular and autonomic properties of N-phenylpiperazine (NPP) in several animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardiovascular activity of a new phenylpiperazine derivative of arylurethane [repositorio.ulisboa.pt]

- 8. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 9. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. air.unimi.it [air.unimi.it]

- 13. 1-フェニルピペラジン ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1-Phenylpiperazine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone in the design and synthesis of a vast array of therapeutic agents. Its unique structural features, including a rigid aromatic ring, a flexible piperazine nucleus, and two strategically positioned nitrogen atoms, offer a versatile platform for molecular manipulation to achieve desired pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the 1-phenylpiperazine core, detailing its synthesis, biological activities, and applications in drug discovery, with a focus on quantitative data, experimental protocols, and key signaling pathways.

I. Introduction to the 1-Phenylpiperazine Scaffold

The 1-phenylpiperazine scaffold is a common feature in numerous clinically approved drugs and investigational compounds, particularly those targeting the central nervous system (CNS).[1][2] Its prevalence stems from its ability to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and transporters.[3] The piperazine ring can exist in a chair conformation, and the orientation of the phenyl group (equatorial or axial) can significantly influence biological activity. Furthermore, the nitrogen atoms of the piperazine ring provide key points for substitution, allowing for the fine-tuning of properties such as basicity, lipophilicity, and receptor affinity.[1]

II. Synthesis of 1-Phenylpiperazine Derivatives

The synthesis of 1-phenylpiperazine and its derivatives can be achieved through several established routes. A common and versatile method is the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with piperazine.

Detailed Experimental Protocol: Buchwald-Hartwig Amination for 1-Phenylpiperazine Synthesis

This protocol describes a general procedure for the synthesis of 1-phenylpiperazine from chlorobenzene and piperazine.

Materials:

-

Chlorobenzene

-

Piperazine

-

Potassium tert-butoxide (KOtBu)

-

bis{1,1'-diphenyl-3,3'-methylenediimidazoline-2,2'-diylidene}nickel(II) dibromide (catalyst)

-

1,4-Dioxane (anhydrous)

-

Schlenk tube

-

Magnetic stirrer

-

Silica gel for column chromatography

-

Petroleum ether (PE) and Ethyl acetate (EA) for chromatography

Procedure:

-

To a dry Schlenk tube under an inert nitrogen atmosphere, add the nickel catalyst (1 mol %).

-

Add potassium tert-butoxide (1.3 mmol).

-

Add piperazine (1.3 mmol).

-

Add anhydrous 1,4-dioxane (2 ml).

-

Add chlorobenzene (1.0 mmol).

-

Seal the Schlenk tube and stir the reaction mixture vigorously at 90 °C for 4 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (15:1) as the eluent to afford the pure 1-phenylpiperazine.[4]

III. Pharmacological Activities and Therapeutic Applications

Derivatives of 1-phenylpiperazine exhibit a broad spectrum of pharmacological activities, leading to their investigation and use in various therapeutic areas.

Central Nervous System Disorders

The 1-phenylpiperazine scaffold is a hallmark of many drugs targeting CNS disorders, particularly those involving serotonergic and dopaminergic systems.

-

Antidepressants and Anxiolytics: Many 1-phenylpiperazine derivatives act as ligands for serotonin receptors (e.g., 5-HT1A, 5-HT2A) and the serotonin transporter (SERT), leading to their use as antidepressants and anxiolytics.[2]

-

Antipsychotics: Modification of the 1-phenylpiperazine core has yielded potent antagonists of dopamine D2 receptors, a key target in the treatment of schizophrenia.[5]

Anticancer Activity

Recent research has highlighted the potential of 1-phenylpiperazine derivatives as anticancer agents. These compounds have been shown to induce cytotoxicity in various cancer cell lines through mechanisms that include the inhibition of topoisomerase II.[5][6]

Antimicrobial and Other Activities

The versatility of the 1-phenylpiperazine scaffold extends beyond the CNS and oncology. Derivatives have been investigated for their potential as:

-

Antimicrobial agents

-

Antihistamines

-

Intestinal permeation enhancers [7]

IV. Quantitative Bioactivity Data

The following tables summarize key quantitative bioactivity data for representative 1-phenylpiperazine derivatives across different biological targets.

Table 1: Receptor Binding Affinities of Phenylpiperazine Derivatives

| Compound | Target Receptor | Ki (nM) | Reference |

| Compound 12 | α-Adrenergic | <100 | [8] |

| 5-HT1A | <100 | [8] | |

| Compound 13 | 5-HT1A | 45.8 | [8] |

| Compound 14 | α-Adrenergic | 11.9 | [8] |

| Compound 6a | 5-HT1A | 1.28 | [2] |

Table 2: In Vitro Cytotoxicity of Phenylpiperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| BS130 | MCF7 (Breast Cancer) | More potent than Doxorubicin | [6] |

| BS230 | MCF7 (Breast Cancer) | More potent than Doxorubicin | [6] |

V. Key Signaling Pathways

The biological effects of 1-phenylpiperazine derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.

Serotonin 1A (5-HT1A) Receptor Signaling

Activation of the 5-HT1A receptor, a common target for anxiolytic and antidepressant drugs, initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[7][9] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.[7][9]

Nrf2/ARE Antioxidant Pathway

Some 1-phenylpiperazine derivatives have been shown to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation.[1][10] Upon stimulation by certain compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.[1][10][11]

VI. Experimental Workflows

Workflow for a Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

96-well tissue culture plates

-

1-Phenylpiperazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the 1-phenylpiperazine derivatives in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).[12][13]

VII. Conclusion

The 1-phenylpiperazine scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its amenability to synthetic modification and its ability to interact with a wide range of biological targets have led to the development of numerous successful drugs and promising clinical candidates. The continued exploration of structure-activity relationships, coupled with a deeper understanding of the signaling pathways modulated by these compounds, will undoubtedly fuel the discovery of novel and improved therapeutics based on this remarkable chemical core.

References

- 1. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1-Phenylpiperazin-2-imine: A Technical Guide

Disclaimer: Publicly available, experimentally verified spectroscopic data for 1-Phenylpiperazin-2-imine is limited. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound based on the analysis of the structurally related compound, 1-phenylpiperazine, and established principles of spectroscopic analysis for the imine functional group.

Introduction

This compound is a derivative of 1-phenylpiperazine featuring an imine functional group at the second position of the piperazine ring. The introduction of the carbon-nitrogen double bond (C=N) is expected to significantly influence its spectroscopic properties compared to the parent 1-phenylpiperazine. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed framework for the spectroscopic analysis of this compound.

Spectroscopic Data

Spectroscopic Data of 1-Phenylpiperazine

The following tables summarize the key spectroscopic data for 1-phenylpiperazine.

Table 1: Infrared (IR) Spectroscopy Data for 1-Phenylpiperazine

| Wavenumber (cm⁻¹) | Assignment |

| 3000-3100 | Aromatic C-H stretch |

| 2800-3000 | Aliphatic C-H stretch |

| 1585-1600 | Aromatic C=C stretch |

| 1400-1500 | Aromatic C=C stretch |

| 1250-1335 | Aromatic C-N stretch[1] |

| 1020-1250 | Aliphatic C-N stretch[1] |

| 690-770 | Aromatic C-H bend (out-of-plane) |

Table 2: ¹H NMR Spectroscopy Data for 1-Phenylpiperazine (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.24 | m | 2H | Aromatic C-H (meta) |

| ~6.89 | m | 2H | Aromatic C-H (ortho) |

| ~6.83 | m | 1H | Aromatic C-H (para) |

| ~3.07 | t | 4H | -CH₂-N(Ph)- |

| ~2.95 | t | 4H | -CH₂-NH- |

| ~2.44 | s | 1H | -NH- |

Table 3: ¹³C NMR Spectroscopy Data for 1-Phenylpiperazine

| Chemical Shift (ppm) | Assignment |

| ~151 | Aromatic C-N |

| ~129 | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~116 | Aromatic C-H |

| ~50 | -CH₂-N(Ph)- |

| ~46 | -CH₂-NH- |

Table 4: Mass Spectrometry Data for 1-Phenylpiperazine

| m/z | Assignment |

| 162 | [M]⁺ (Molecular Ion)[2] |

| 120 | [M - C₂H₄N]⁺ |

| 77 | [C₆H₅]⁺ |

Predicted Spectroscopic Characteristics of this compound

The presence of the imine functional group in this compound would introduce distinct spectroscopic features.

Table 5: Predicted Characteristic Spectroscopic Data for the Imine Moiety

| Spectroscopy | Feature | Predicted Range |

| IR | C=N stretch | 1600-1690 cm⁻¹[3] |

| ¹³C NMR | C=N carbon | 160-180 ppm |

| ¹H NMR | N-H proton (if present) | Highly variable, potentially broad |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a compound such as this compound.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. For a KBr pellet, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled spectrum is typically acquired, which requires a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and integration values of the peaks are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.

-